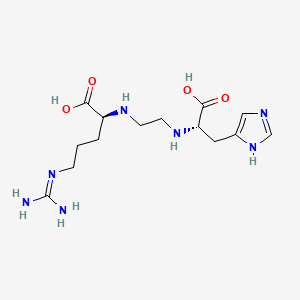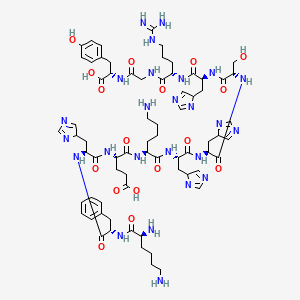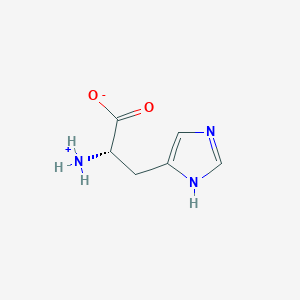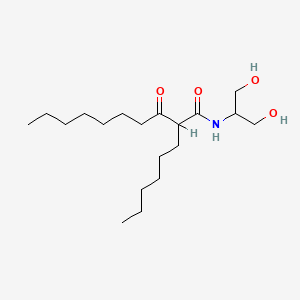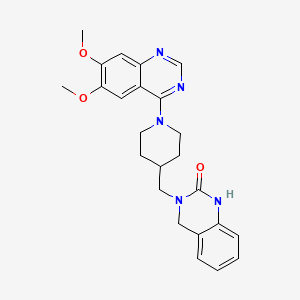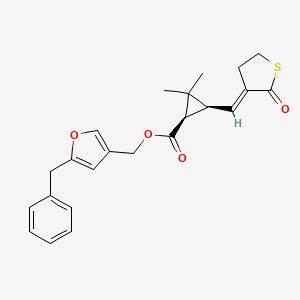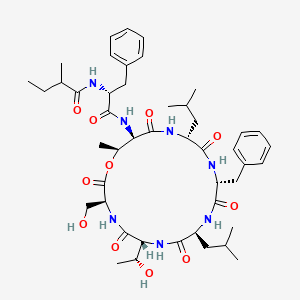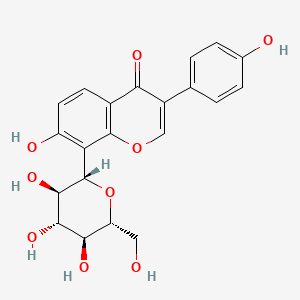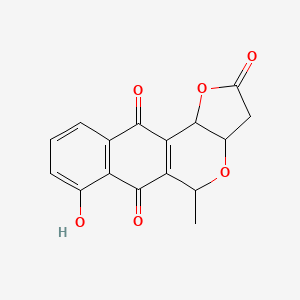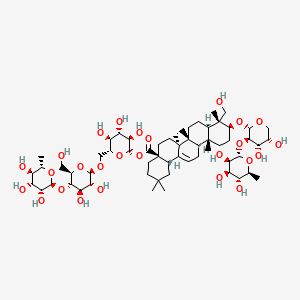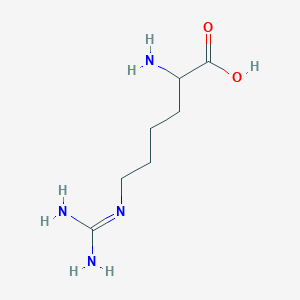
L-Homoarginin
Übersicht
Beschreibung
It is a strong inhibitor of human bone and liver alkaline phosphatase . This compound is an endogenous metabolite, meaning it is naturally produced within the body. It has been linked to various physiological and pathological processes, including cardiovascular diseases .
Wissenschaftliche Forschungsanwendungen
H-Homoarginin-OH hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Es dient als Werkzeug zur Untersuchung der Enzyminhibition, insbesondere der Alkalischen Phosphatase.
Industrie: Es wird bei der Herstellung von Arzneimitteln und als biochemisches Reagenz verwendet.
Wirkmechanismus
H-Homoarginin-OH übt seine Wirkungen in erster Linie durch die Inhibition der Alkalischen Phosphatase aus, einem Enzym, das an Dephosphorylierungsprozessen beteiligt ist. Diese Inhibition beeinflusst verschiedene Stoffwechselwege, insbesondere solche, die mit Knochen- und Leberfunktionen zusammenhängen . Die molekularen Zielstrukturen umfassen die aktiven Zentren der Alkalischen Phosphatase, an die sich H-Homoarginin-OH bindet und das Enzym daran hindert, seine Reaktionen zu katalysieren .
Biochemische Analyse
Biochemical Properties
L-Homoarginine participates in several biochemical reactions. It is known to increase nitric oxide supply, thereby improving endothelial function. This compound interacts with various enzymes, proteins, and biomolecules. For instance, L-Homoarginine is a substrate for nitric oxide synthases, which convert it into nitric oxide and homocitrulline . It also interacts with arginases, albeit with lower affinity compared to arginine, potentially acting as an effective inhibitor in the presence of arginine . Additionally, L-Homoarginine is a substrate for cationic amino acid transporters such as CAT1, CAT2A, and CAT2B, which facilitate its cellular uptake .
Cellular Effects
L-Homoarginine influences various cellular processes. It has been shown to improve endothelial function by increasing nitric oxide production, which is crucial for vascular health . In the brain, L-Homoarginine can be detected in significant quantities and is involved in multiple effects on the central nervous system . It also acts as a growth inhibitor for certain microbes, such as Staphylococcus aureus and Escherichia coli, indicating its role in inhibiting specific microbial growth pathways . Furthermore, L-Homoarginine has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, particularly in cardiovascular and renal systems .
Molecular Mechanism
The molecular mechanism of L-Homoarginine involves its interactions with various biomolecules. As a substrate for nitric oxide synthases, L-Homoarginine is converted into nitric oxide, which plays a vital role in vasodilation and endothelial function . It also inhibits tissue nonspecific alkaline phosphatase, affecting bone and liver-specific enzymes . Additionally, L-Homoarginine’s interaction with cationic amino acid transporters facilitates its cellular uptake and distribution . These interactions highlight the compound’s role in modulating enzyme activity and cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Homoarginine can change over time. Studies have shown that its levels can increase during pregnancy, indicating a temporal variation in its physiological role . The stability and degradation of L-Homoarginine in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function. For instance, its role as an inhibitor of alkaline phosphatase enzymes can lead to delayed growth of osteosarcoma tumor cells . These temporal effects underscore the importance of monitoring L-Homoarginine levels in various experimental conditions.
Dosage Effects in Animal Models
The effects of L-Homoarginine vary with different dosages in animal models. Studies have demonstrated that supplementation of L-Homoarginine can have protective effects, such as improved neurological outcomes after experimental stroke . High doses of L-Homoarginine can be toxic, particularly when targeting specific organs like the liver and kidneys . Understanding the threshold and toxic effects of L-Homoarginine is essential for its potential therapeutic applications.
Metabolic Pathways
L-Homoarginine is involved in several metabolic pathways. It is synthesized from lysine through reactions similar to those in the urea cycle, with ornithine transcarbamylase being a key enzyme in its production . Another pathway involves arginine:glycine amidinotransferase, which catalyzes the formation of L-Homoarginine from arginine . These pathways highlight the compound’s role in nitrogen metabolism and its interactions with various enzymes and cofactors.
Transport and Distribution
The transport and distribution of L-Homoarginine within cells and tissues are facilitated by cationic amino acid transporters such as CAT1, CAT2A, and CAT2B . These transporters play a crucial role in the cellular uptake and efflux of L-Homoarginine, influencing its localization and accumulation in different tissues. The selective depletion of L-Homoarginine from urine while retaining it in plasma indicates a sophisticated transport mechanism .
Subcellular Localization
L-Homoarginine’s subcellular localization is influenced by its interactions with specific transporters and enzymes. In the brain, it is synthesized and released from liver and kidney tissues, contributing to its presence in nervous tissue . The compound’s activity and function are affected by its localization within specific cellular compartments, such as the cytoplasm and mitochondria. These targeting signals and post-translational modifications direct L-Homoarginine to its functional sites within the cell.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von H-Homoarginin-OH beinhaltet typischerweise die Modifikation von Arginin. Eine gängige Methode ist die Reaktion von Arginin mit Formaldehyd und Cyanwasserstoff, gefolgt von Hydrolyse, um H-Homoarginin-OH zu ergeben . Die Reaktionsbedingungen erfordern oft eine kontrollierte Umgebung mit spezifischen pH-Werten und Temperatureinstellungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von H-Homoarginin-OH beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Methoden wie im Labormaßstab, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind. Dazu gehören die Verwendung fortschrittlicher Reinigungsmethoden wie Chromatographie und Kristallisation, um die Verbindung zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
H-Homoarginin-OH unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können es in einfachere Amin-Derivate umwandeln.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen . Die Bedingungen beinhalten typischerweise spezifische Temperaturen, pH-Werte und Lösungsmittel, um die Reaktionen zu ermöglichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Oxo-Derivate, Amin-Derivate und substituierte Arginin-Verbindungen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Arginin: Die Stammverbindung von H-Homoarginin-OH, die an der Proteinsynthese und verschiedenen Stoffwechselprozessen beteiligt ist.
Lysin: Eine weitere Aminosäure mit ähnlichen strukturellen Eigenschaften, aber unterschiedlichen biologischen Funktionen.
Ornithin: Eine Verbindung, die am Harnstoffzyklus beteiligt ist und strukturell Arginin ähnelt.
Einzigartigkeit von H-Homoarginin-OH
H-Homoarginin-OH ist aufgrund seiner starken inhibitorischen Wirkung auf die Knochen- und Leber-Alkalische Phosphatase einzigartig, im Gegensatz zu anderen ähnlichen Verbindungen, die möglicherweise nicht den gleichen Hemmungsgrad aufweisen . Dies macht es besonders wertvoll in der Forschung, die sich auf die Enzyminhibition und verwandte Stoffwechselwege konzentriert.
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOGESRFPZDMMT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=C(N)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926980 | |
| Record name | N~6~-Carbamimidoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
156-86-5, 13094-78-5 | |
| Record name | L-Homoarginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-homoarginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N~6~-Carbamimidoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOARGININE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF751CK38I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213 - 215 °C | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



